

Application of Stille Coupling in the Total Synthesis of Amphidinolide F

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Compound of Interest

Compound Name: *Amphidinolide F*

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Abstract

The Stille coupling reaction has proven to be a powerful and strategic tool in the complex, multi-step total synthesis of **Amphidinolide F**, a cytotoxic marine macrolide. This palladium-catalyzed cross-coupling reaction, which forms a carbon-carbon bond between an organostannane and an organic halide or triflate, has been instrumental in the convergent assembly of key fragments of the **Amphidinolide F** structure. This application note details the strategic use of Stille coupling in two prominent total syntheses by the research groups of Fürstner and Clark, providing quantitative data, detailed experimental protocols, and workflow visualizations. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

Amphidinolide F is a member of a family of complex macrolides isolated from marine dinoflagellates of the genus *Amphidinium*. These natural products have garnered significant attention from the synthetic chemistry community due to their potent cytotoxic activities and intricate molecular architectures. The total synthesis of **Amphidinolide F** presents numerous challenges, including the stereocontrolled construction of multiple chiral centers, the formation of tetrahydrofuran rings, and the macrolactonization of a large ring system.

A convergent approach is often favored for the synthesis of such complex molecules, where advanced fragments are prepared independently and then coupled together in the later stages. The Stille coupling reaction is exceptionally well-suited for this purpose, offering mild reaction conditions and a high tolerance for a wide range of functional groups, which is crucial when dealing with delicate and highly functionalized intermediates.

This note will explore two distinct strategies employing the Stille coupling in the total synthesis of **Amphidinolide F**:

- An intermolecular coupling to unite two major fragments of the molecule, as demonstrated in the synthesis by Fürstner and co-workers.
- An intramolecular macrocyclization approach investigated by Clark and his team, showcasing the versatility of the Stille coupling in forming macrocyclic structures.

Intermolecular Stille Coupling in Fürstner's Total Synthesis

In their elegant total synthesis of **Amphidinolide F**, the Fürstner group employed a late-stage Stille coupling to connect the "northern" and "southern" hemispheres of the molecule.^{[1][2][3]} This strategy allowed for the efficient convergence of two complex, independently synthesized fragments, significantly streamlining the overall synthesis.

The key Stille coupling reaction involved the union of a vinyl iodide fragment and a vinyl stannane fragment. This crucial carbon-carbon bond formation constructed the backbone of the macrocycle, paving the way for the subsequent ring-closing alkyne metathesis to complete the macrolide structure.^{[1][4]}

Quantitative Data

The following table summarizes the quantitative data for the key intermolecular Stille coupling step in Fürstner's synthesis of **Amphidinolide F**.

Reactant 1 (Vinyl Iodide)	Reactant 2 (Vinyl Stannane)	Catalyst	Ligand	Solvent	Temperature	Yield	Reference
C1-C17 Fragment	C18-C29 Fragment	$\text{Pd(PPh}_3)_4$	PPh_3	THF	65 °C	82%	[5]

Experimental Protocol: Intermolecular Stille Coupling (Fürostner Approach)

This protocol is adapted from the synthetic work of Fürostner and colleagues.[3]

Materials:

- Vinyl iodide fragment
- Vinyl stannane fragment
- Tetrakis(triphenylphosphine)palladium(0) [$\text{Pd(PPh}_3)_4$]
- Copper(I) iodide (CuI)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous N,N-dimethylformamide (DMF)
- Anhydrous tetrahydrofuran (THF)
- Argon gas supply
- Standard glassware for inert atmosphere reactions

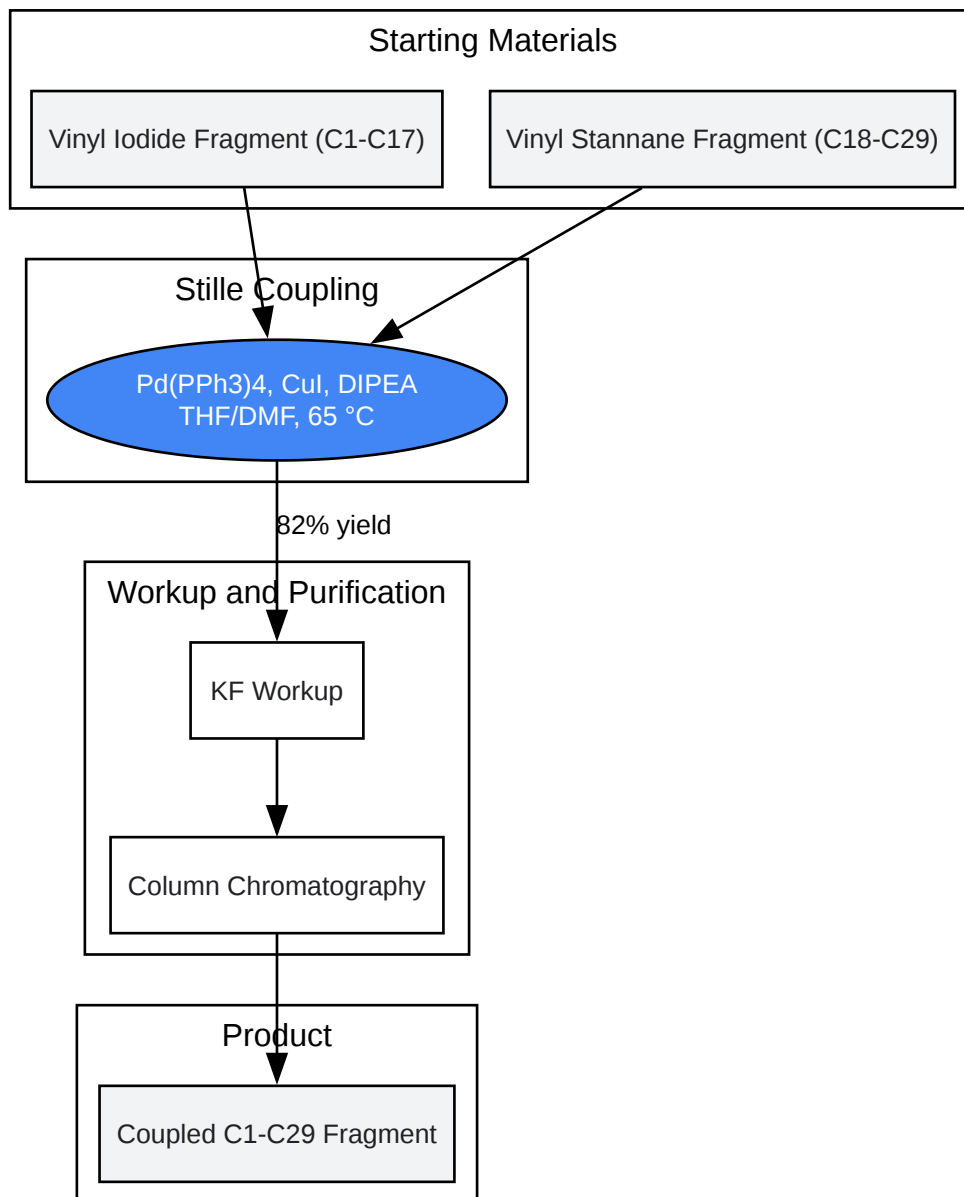
Procedure:

- To a solution of the vinyl iodide (1.0 equiv) and the vinyl stannane (1.2 equiv) in a mixture of anhydrous THF and anhydrous DMF (1:1) is added CuI (2.0 equiv) and DIPEA (4.0 equiv).

- The resulting mixture is deoxygenated by bubbling with argon for 15 minutes.
- $\text{Pd(PPh}_3)_4$ (0.1 equiv) is then added, and the reaction vessel is sealed.
- The reaction mixture is heated to 65 °C and stirred for 12 hours under an argon atmosphere.
- Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of potassium fluoride (KF).
- The mixture is stirred vigorously for 1 hour to precipitate the tin byproducts.
- The resulting slurry is filtered through a pad of Celite®, and the filtrate is extracted with ethyl acetate (3 x 50 mL).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford the coupled product.

Workflow Diagram: Fürstner's Intermolecular Stille Coupling

Füstner's Intermolecular Stille Coupling Workflow



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Caption: Workflow for Füstner's intermolecular Stille coupling.

Intramolecular Stille Coupling in Clark's Synthetic Strategy

The research group of J. Stephen Clark explored a more ambitious strategy involving an intramolecular Stille coupling for the macrocyclization step in their synthetic studies towards

Amphidinolide F.^{[6][7][8]} This approach aimed to form the large macrolactone ring by creating a carbon-carbon bond between a vinyl iodide and a vinyl stannane tethered within the same molecule. While this particular strategy proved challenging and did not ultimately lead to the total synthesis of **Amphidinolide F**, it provides valuable insights into the application and limitations of intramolecular Stille couplings for the formation of complex macrocycles.^{[6][8]}

Quantitative Data

The following table summarizes the conditions and outcomes of the attempted intramolecular Stille coupling in Clark's studies.

Substrate	Catalyst	Ligand	Solvent	Temperature	Result	Reference
Seco-acid precursor	Pd ₂ (dba) ₃	P(2-furyl) ₃	Toluene	80 °C	Complex mixture	^[6]
Seco-acid precursor	Pd(PPh ₃) ₄	-	THF	65 °C	No desired product	^[8]

Experimental Protocol: Attempted Intramolecular Stille Coupling (Clark Approach)

This protocol is based on the exploratory work by Clark and his team.^[6]

Materials:

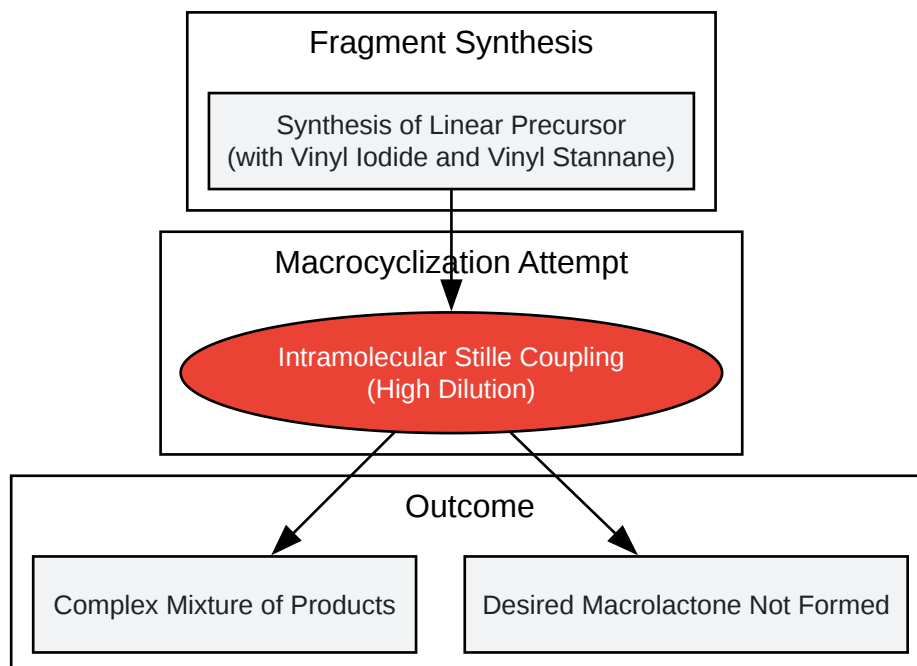
- Linear precursor containing both vinyl iodide and vinyl stannane moieties
- Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
- Tri(2-furyl)phosphine [P(2-furyl)₃]
- Anhydrous toluene
- Argon gas supply
- High-dilution reaction setup (e.g., syringe pump)

Procedure:

- A solution of the linear precursor (1.0 equiv) in anhydrous toluene is prepared.
- In a separate flask, a solution of $\text{Pd}_2(\text{dba})_3$ (0.1 equiv) and $\text{P}(2\text{-furyl})_3$ (0.4 equiv) in anhydrous toluene is prepared and stirred for 30 minutes under argon.
- The solution of the linear precursor is added dropwise via syringe pump over a period of 8 hours to the catalyst solution, which is maintained at 80 °C.
- After the addition is complete, the reaction is stirred for an additional 4 hours at 80 °C.
- The reaction mixture is cooled to room temperature and concentrated under reduced pressure.
- The residue is analyzed by NMR and mass spectrometry to identify the products. In this case, a complex mixture was observed, with no significant formation of the desired macrolactone.

Logical Relationship Diagram: Clark's Intramolecular Stille Coupling Strategy

Clark's Intramolecular Stille Coupling Strategy



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Caption: Logical flow of Clark's intramolecular Stille coupling strategy.

Conclusion

The Stille coupling has been demonstrated to be a pivotal reaction in the synthetic strategies targeting **Amphidinolide F**. The successful application of an intermolecular Stille coupling by Fürstner's group highlights its reliability in convergently assembling complex fragments, a key step that enabled the completion of the total synthesis.[1][3] In contrast, the challenges encountered by Clark's group in employing an intramolecular Stille coupling for macrocyclization underscore the complexities and potential limitations of this approach for forming large, sterically hindered ring systems.[6][8]

These studies collectively provide valuable insights for synthetic chemists. The choice between an inter- and intramolecular Stille coupling strategy must be carefully considered based on the specific molecular architecture and the steric and conformational constraints of the substrate. For the synthesis of complex macrolides like **Amphidinolide F**, the intermolecular approach to connect advanced intermediates has proven to be a more robust and successful strategy.

Future work in this area may focus on the development of more active catalyst systems that could overcome the challenges of intramolecular macrocyclizations for such complex targets.

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